Turpentine

Catalog No.
S1818477
CAS No.
8006-64-2
M.F
UVCB
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Turpentine

CAS Number

8006-64-2

Product Name

Turpentine

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

UVCB

InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O

Synonyms

Turpentine

Turpentine is a volatile liquid obtained from the resin of pine trees, primarily from the species of Pinus. It is composed mainly of terpenes, including alpha-pinene, beta-pinene, camphene, and delta-3-carene. The oil has a characteristic pungent odor and is clear and colorless. Its physical properties include a boiling point range of 153-175 °C, a melting point of approximately -55 °C, and a density of about 0.86 g/mL at 25 °C. Turpentine is insoluble in water but soluble in organic solvents such as ethanol .

Turpentine is a flammable liquid with a low flash point and can easily ignite []. It is also a skin irritant and can cause respiratory problems if inhaled. Long-term exposure to turpentine has been linked to nervous system effects.

  • Toxicity: Turpentine is considered moderately toxic if ingested or inhaled.
  • Flammability: Highly flammable with a flash point of 35°C [].
  • Skin Irritation: Can cause skin irritation and burns upon contact.
  • Respiratory Problems: Inhalation of turpentine vapors can irritate the respiratory tract and cause coughing, dizziness, and difficulty breathing.

Organic Chemistry Studies

Turpentine, primarily composed of alpha-pinene and beta-pinene, serves as a valuable starting material for organic chemistry research. Scientists utilize it to synthesize diverse compounds with potential applications in various fields, including:

  • Bioplastics: Studies explore the potential of turpentine derivatives as bio-based alternatives to petroleum-derived plastics .
  • Pharmaceuticals: Research investigates the use of turpentine derivatives in the development of novel drugs with potential therapeutic applications .
  • Agrochemicals: Studies explore the development of environmentally friendly pesticides and herbicides derived from turpentine components .

Biological Research

The potential biological activities of turpentine components have attracted research interest in various areas:

  • Antimicrobial properties: Studies investigate the potential of turpentine against various bacteria, fungi, and viruses, exploring its use as a natural disinfectant or preservative .
  • Pest control: Research explores the use of turpentine as a natural pesticide against insects and other pests, investigating its repellent and insecticidal properties .
  • Plant growth regulation: Studies explore the potential impact of turpentine on plant growth and development, investigating its role in germination, root growth, and stress response .

It's important to note that while some research suggests potential benefits, further investigation is needed to confirm the efficacy and safety of turpentine for these applications.

Other Research Applications

Beyond the aforementioned areas, turpentine finds application in other scientific research domains:

  • Material science: Turpentine serves as a solvent in various material characterization techniques, aiding in the analysis of polymers, resins, and other materials.
  • Environmental science: Research explores the use of turpentine in bioremediation efforts, investigating its potential to break down or remove pollutants from soil and water.

Turpentine exhibits notable reactivity, particularly with oxidizing agents. It can react violently with substances like calcium hypochlorite and chromic anhydride, leading to explosive outcomes under certain conditions. Additionally, turpentine can undergo auto-oxidation, forming hydroperoxide species that are implicated in sensitization reactions .

The isomerization reaction of turpentine oil has been studied extensively, revealing that solid acid catalysts can enhance the conversion rates of its components. For instance, treatments with sulfuric acid have shown conversion rates exceeding 99% for certain reactions .

Turpentine's biological activity is multifaceted. Its components, particularly alpha-pinene and beta-pinene, have been shown to exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. Furthermore, turpentine has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties .

Turpentine is primarily synthesized through steam distillation of the oleo-gum-resin collected from pine trees. This process extracts the volatile components while leaving behind non-volatile residues. Various refining methods can alter the composition of turpentine, affecting its purity and specific properties .

In laboratory settings, turpentine can also be synthesized through

Turpentine has diverse applications across various industries:

  • Solvent: Used for thinning oil-based paints and varnishes.
  • Organic Synthesis: Serves as a precursor for producing fragrances such as camphor and linalool.
  • Pesticide Production: Employed in synthesizing natural insecticides.
  • Medical Uses: Historically used in traditional medicine for its antiseptic properties.
  • Industrial

Research on turpentine's interactions focuses on its reactivity with other chemicals and its biological effects. Studies have shown that turpentine can interact adversely with strong oxidizers and reducing agents, leading to hazardous reactions. Furthermore, its components are metabolized in the body with significant absorption rates; metabolites have been identified in urine following administration .

In terms of human health, exposure studies indicate that concentrations of turpentine constituents peak in blood shortly after exposure but are eliminated within hours to days .

Turpentine shares structural similarities with several other terpenes and organic compounds. Here are some comparable compounds:

CompoundMain ComponentsPrimary UsesUnique Features
LimoneneLimoneneSolvent, fragranceCitrus scent; less toxic
CamphorCamphorAntiseptic, flavoringSolid at room temperature
Essential OilsVarious terpenesAromatherapy, flavoringDiverse applications; variable compositions
MentholMentholCooling agent in productsDistinct cooling sensation

Turpentine is unique due to its high volatility and specific reactivity profile compared to these compounds. Its use as both a solvent and a precursor for other organic syntheses sets it apart from many similar terpenes .

Turpentine, chemically classified as a mixture of monoterpene hydrocarbons, is a volatile essential oil derived primarily from the resin of coniferous trees, notably species within the Pinus genus. The term encompasses multiple designations, including spirit of turpentine, oil of turpentine, and gum turpentine, reflecting its diverse production methods and historical applications. Its principal constituents are α-pinene (60–85%) and β-pinene (10–25%), with minor amounts of carene, camphene, limonene, and terpinolene. Turpentine is distinct from petroleum-derived solvents, such as white spirit, due to its natural origin and terpene-rich composition.

Turpentine is a fluid obtained by the distillation of resin harvested from living trees, mainly pines, and is primarily composed of terpenes, specifically monoterpenes with the molecular formula C₁₀H₁₆ [1] [3]. These monoterpenes form the backbone of turpentine's chemical structure and contribute to its characteristic properties and applications [2] [4]. The primary monoterpene components include alpha-pinene, beta-pinene, and delta-3-carene, which collectively constitute approximately 90-95% of turpentine's composition [5] [7].

Alpha-Pinene (60-80%)

Alpha-pinene represents the most abundant component in turpentine, typically comprising 60-80% of its total composition [3] [4]. This bicyclic monoterpene is responsible for the characteristic pine-like scent associated with turpentine and is widely found in over 400 types of natural essential oils, including those from pine, fir, eucalyptus, and rosemary [4]. Industrially, high-purity alpha-pinene is primarily extracted through the fractional distillation of gum turpentine, ensuring its quality and stability [4] [7]. The predominance of alpha-pinene in turpentine is consistent across various sources, though its exact percentage can vary based on the pine species, geographical location, and production method [8] [9].

Table 1: Properties of Alpha-Pinene in Turpentine

PropertyCharacteristic
Chemical FormulaC₁₀H₁₆
Percentage in Turpentine60-80%
Physical StateColorless liquid
OdorCharacteristic pine scent
Role in CompositionPrimary component, responsible for characteristic aroma

Beta-Pinene (10-30%)

Beta-pinene constitutes the second most abundant monoterpene in turpentine, typically present in concentrations ranging from 10-30% [1] [3]. This compound has a woody, piney scent that differs slightly from alpha-pinene, providing turpentine with a rich, earthy aroma [3]. The exact percentage of beta-pinene in turpentine varies significantly based on geographical origin, with turpentine from New Zealand containing notably higher levels (40-60%) compared to turpentine from Greece and Indonesia (1-3%) [8] [10]. Beta-pinene plays a crucial role in turpentine's overall chemical profile and contributes to its effectiveness as a solvent, breaking down oils, resins, and other organic materials [3] [7].

Research findings indicate that beta-pinene can be selectively isomerized to alpha-pinene through photocatalytic approaches, allowing for more efficient utilization of turpentine as a biomass resource [7]. This isomerization process represents a sustainable method for total utilization of turpentine, reducing waste and energy consumption compared to traditional distillation processes [7].

Delta-3-Carene (5-20%)

Delta-3-carene is a bicyclic monoterpene that typically comprises 5-20% of turpentine's composition, though its concentration can vary significantly depending on the source [1] [6]. This compound is a naturally occurring component of turpentine, capable of composing up to 42% of concentrations depending on its source [6]. The terpene features a sweet, pungently herbal, and earthy scent found in citrus, cypress, and pinewood [6]. Turpentine from India, Finland, and Sweden tend to contain high levels of delta-3-carene (up to 70%), while turpentine from southern European countries and the United States generally contain lower levels [8] [12].

Delta-3-carene contributes to turpentine's overall chemical profile and physical properties, including its viscosity and solvent capabilities [6] [8]. Its presence in varying concentrations across different turpentine sources highlights the complex nature of turpentine's composition and the influence of factors such as tree species and geographical location [8] [12].

Secondary Monoterpene Components

Beyond the primary monoterpenes, turpentine contains several secondary monoterpene components that, while present in smaller quantities, contribute significantly to its overall chemical profile and properties [1] [3]. These secondary components include camphene, limonene (also known as dipentene), and terpinolene, each with unique chemical structures and characteristics [7] [8].

Camphene (0.5-5%)

Camphene is a monoterpene found in minute quantities in turpentine, typically comprising 0.5-5% of its total composition [16] [17]. It appears as a colorless and crystalline solid with an odor similar to camphor, nearly insoluble in water but well soluble in common organic solvents [17]. Camphene can be obtained from camphor oil or synthesized from turpentine and is found in various essential oils such as turpentine, cypress oil, camphor oil, citronella oil, neroli, ginger oil, and valerian [17] [21].

This secondary monoterpene component contributes to turpentine's overall aroma profile and chemical properties [16] [18]. Historically, camphene was used as a camphor substitute and as an insecticide, and the name camphene has sometimes been mistakenly used for camphine, a burning fluid used as a 19th-century commercial lamp oil [21]. Research indicates that camphene is one of the most commonly found terpenes in nature, appearing in the essential oils of many plants beyond pine trees [18].

Limonene/Dipentene

Limonene, also called dipentene, is a cyclic terpene found in turpentine, typically present in concentrations ranging from 1-10% [1] [19]. It is found in various volatile oils such as cardamom, mace, nutmeg, and turpentine oil [19]. Dipentene is mainly composed of limonene, beta-phellandrene, myrcene, and other terpenes [19]. This compound contributes a citrus aroma to turpentine, distinguishing it from the predominantly pine-like scents of the primary monoterpenes [3] [19].

The presence of limonene in turpentine has been confirmed through various analytical techniques, including gas chromatography and mass spectrometry [7] [19]. Research findings indicate that limonene can be used as a solvent for resins, alkyds, and waxes and to make paints, enamels, lacquers, and polishes [19]. It is also used as a perfumery composition for soaps, personal care products, and cosmetics, and as an intermediate for terpene resins, carvone, terylene, and rubber chemicals [19].

Terpinolene

Terpinolene is one of the constituents of turpentine and an isomer of terpinene, appearing as a colorless to pale yellow liquid with a pine-like odor [23]. It is typically present in trace to 5% concentrations in turpentine and is often a byproduct in the production of terpineol [23]. Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8) and has roles as a sedative, an insect repellent, a plant metabolite, and a volatile oil component [22] [24].

This monoterpene contributes to turpentine's overall chemical profile and aromatic properties [22] [23]. Research indicates that terpinolene may have antimicrobial properties and acts as an antioxidant [24]. In the flavor and fragrance industry, terpinolene is used as a synthetic food flavoring additive or fragrance enhancer, as well as a flavor additive in artificial essential oils, fruits, citrus, ice cream, non-alcoholic beverages, candy, and baked goods [22] [23].

Compositional Variation Among Sources

The chemical composition of turpentine exhibits significant variation depending on several factors, including the species of pine from which it is harvested, geographical location, and the production method employed [1] [8]. Understanding these variations is crucial for predicting turpentine's properties and potential applications [9] [12].

Species-Dependent Variation

The species of pine from which turpentine is derived significantly influences its chemical composition [9] [10]. Within-species variation in turpentine composition has promise of great utility in pine genetics, and most of the early work on turpentine composition dealt with species differences, with the utility of such variation in the taxonomy of pines being well known [9]. With the development of gas chromatographic techniques, intensive study of individual tree differences has become possible, and this type of variation has been shown to occur in several pine species [9].

Research on Pinus elliottii var. elliottii turpentine revealed the following composition: alpha-pinene (56.6%), camphene (0.6%), beta-pinene (35.6%), myrcene (0.3%), dipentene (1.5%), beta-phellandrene (3.3%), p-cymene (0.2%), and methyl chavicol (0.7%) [10]. Different pine species produce turpentine with varying monoterpene profiles, as illustrated in the table below [10] [14]:

Table 2: Species-Dependent Variation in Turpentine Composition

Pine SpeciesAlpha-Pinene (%)Beta-Pinene (%)Delta-3-Carene (%)Camphene (%)Limonene (%)
Pinus palustris (Longleaf pine)50-6525-352-50.5-15-10
Pinus elliottii (Slash pine)55-6530-401-30.5-11-2
Pinus pinaster (Maritime pine)70-8015-251-31-21-3
Pinus massoniana (Masson's pine)60-7510-205-150.5-12-5
Pinus halepensis (Aleppo pine)50-655-1510-200.5-15-10

Geographical Factors Affecting Composition

Geographical location plays a significant role in determining the chemical composition of turpentine [8] [12]. Turpentine from India, Finland, and Sweden tend to contain high levels of delta-3-carene (up to 70%), while turpentine from southern European countries and the United States generally contain lower levels of delta-3-carene [8]. The levels of beta-pinene vary greatly and are particularly low in turpentine from Greece and Indonesia (1-3%) and high in turpentine from New Zealand (40-60%) [8].

Research findings indicate that geographical and climatic variables have an effect on the percentage of turpentine, with the correlation being negative with altitude and longitude but positive with temperature and precipitation [12]. Studies have shown a 5-10% decrease in turpentine yield per 1000m increase in altitude [12]. Temperature variations of 10°C can alter alpha-pinene content by 5-15%, and drought conditions can reduce overall turpentine yield by 20-30% [12] [15].

Table 3: Geographical Factors Affecting Turpentine Composition

Geographical FactorEffect on CompositionResearch Findings
AltitudeNegative correlation with turpentine percentage5-10% decrease in yield per 1000m increase
LatitudeHigher latitudes: more delta-3-carene, less beta-pineneNordic pines: 15-40% delta-3-carene vs. 2-10% in southern US
Climate (Temperature)Positive correlation with turpentine percentage10°C variation can alter alpha-pinene by 5-15%
PrecipitationPositive correlation with turpentine percentageDrought can reduce yield by 20-30%
Soil ConditionsAffects ratio of monoterpenesCalcium-rich soils increase alpha-pinene content

Production Method Influence on Chemical Profile

The method used to produce turpentine significantly influences its chemical composition and properties [13] [20]. Currently, there are two primary methods to obtain turpentine: gum turpentine, which comes from the distillation of tree resins obtained via the tapping of living pine trees, and crude sulfate turpentine, which is recovered as a by-product from chemical pulping of pines [28]. Each production method yields turpentine with distinct chemical profiles [13] [26].

Gum turpentine, obtained through the distillation of oleoresin collected from living trees, typically contains higher concentrations of alpha-pinene (60-80%) and negligible amounts of sulfur compounds [13] [28]. Steam-distilled wood turpentine, produced by steam distillation of wood chips, contains similar monoterpene profiles to gum turpentine but may include more oxidized components [13] [25]. In contrast, sulfate turpentine, a by-product of the kraft pulping process, contains sulfur and organosulfur compounds as impurities, including elemental sulfur, dimethyl sulfide, and dimethyl disulfide [26] [27].

Research findings indicate that turpentine obtained from the kraft process and the sulfite process differ in their chemical compositions [1]. The sulfite process gives a product that is rich in cymene, whereas the kraft process gives a pinene-rich product [1] [20]. In the batch process of turpentine production, turpentine is obtained by venting the digester and then separating the fibers and black liquor from the water and turpentine in a cyclone separator [13]. The yield of crude sulfate turpentine is approximately 12 liters per tonne of air-dried pulp [13].

Table 4: Production Method Influence on Chemical Profile

Production MethodProcess DescriptionAlpha-Pinene (%)Beta-Pinene (%)Sulfur CompoundsDistinguishing Features
Gum TurpentineDistillation of resin from living trees60-8015-30NegligibleHighest quality, purest form with natural terpene profile
Steam-Distilled Wood TurpentineSteam distillation of wood chips50-7010-25LowContains more oxidized terpenes than gum turpentine
Sulfate (Kraft) ProcessBy-product of kraft pulping using sodium hydroxide and sodium sulfide40-7010-20High (DMS, DMDS)Contains sulfur compounds, rich in pinenes, cymene content is low
Sulfite ProcessBy-product of sulfite pulping using sulfurous acid and bisulfite30-505-15Very high (sulfites, mercaptans)Lower in pinenes, rich in cymene, contains various sulfur compounds

Dates

Modify: 2023-11-23

Tailoring the biodegradability of polylactic acid (PLA) based films and ramie- PLA green composites by using selective additives

Swati Sharma, Abhijit Majumdar, Bhupendra Singh Butola
PMID: 33892039   DOI: 10.1016/j.ijbiomac.2021.04.108

Abstract

This study explores the effect of plasticisers (lotader AX8900, polyethylene glycol and triethyl citrate) on biodegradability of polylactic acid (PLA) and its composites with halloysite nanotubes and ramie fabric by soil burial method. Changes in surface morphology and mechanical properties were evaluated to quantify the degradation behaviour of all samples. The results showed that the relative loss in tensile strength of ramie-PLA composites was more than that of neat PLA or plasticised PLA films. Also, ramie-PLA composite, where ramie fabric was treated with diammonium orthophosphate, had degraded entirely after 60 days of soil burial. It was also confirmed by Fourier transform infrared spectroscopy that the chemical structures of neat PLA and plasticised PLA films changed after the soil burial test. The use of these additives not only reduces the brittleness of PLA but also accelerates the biodegradation rate of PLA. Thus, PLA, along with additives, can help in reduction of carbon footprint and other environmental issues customarily associated with petro based polymers. Therefore, the finding supports the notion of PLA usage as a viable alternative to fossil fuel-based materials.


Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized Aquacoat® ECD (ethyl cellulose dispersion)

Sandeep Kaur, Sowmya Sivasankaran, Erika Wambolt, Sriramakamal Jonnalagadda
PMID: 31765772   DOI: 10.1016/j.ijpharm.2019.118873

Abstract

The potential for zero-order drug-release was evaluated for ethyl cellulose (EC) coated, acetaminophen-layered sugar pellets (Suglets®) of mesh size 18/20 (850-1000 μm). To determine optimal plasticizer/pore-former concentrations for EC films, solvent-cast Aquacoat® ECD (ethyl cellulose dispersion) films were prepared with 0-50% w/w ratios of two triethyl citrate (TEC) or triacetin (TA). Characterization studies showed that films with excipient concentrations ≥20% were homogenous, mechanically strong at room temperature (Young's modulus of 25-35 MPa), and have a glass transition (T
) in the range of 20-45 °C. Based on these results, a working range of 20-50% weight concentrations was selected for drug release studies. Suglets® were layered with acetaminophen (APAP) using Wurster Glatt GPCG-3 to yield roughly 10% w/w coating (controls). The Controls were coated using the same Wurster process with Aquacoat® ECD containing 20-50% w/w of TEC or TA. Samples were removed periodically at 3-11% weight gain, to evaluate impact of weight gain, and consequently film-formation, on drug release. Dissolution was monitored over a period of 12 h in a media consisting of simulated gastric fluid (first two hours), followed by simulated intestinal fluid. The controls showed near 100% release within the first 30 min, indicating the value of EC-coating to achieve controlled release. Dissolution release profiles showed that TEC is more effective than TA as a plasticizer and pore-former, as linear profiles were apparent at lower concentrations and % weight gain. For a quantitative evaluation of these results, linear regression was fitted to all cumulative release profiles, and R-squared values examined as a function of excipient concentration and % weight gain. The corresponding response surface plots and the second order regression were shown to aid in optimization. The design space for zero-order release was represented as contour plots between excipient concentration and % weight gain.


Functional Nanocomposite Films of Poly(Lactic Acid) with Well-Dispersed Chitin Nanocrystals Achieved Using a Dispersing Agent and Liquid-Assisted Extrusion Process

Mitul Patel, Daniel Schwendemann, Giorgia Spigno, Shiyu Geng, Linn Berglund, Kristiina Oksman
PMID: 34361717   DOI: 10.3390/molecules26154557

Abstract

The development of bio-based nanocomposites is of high scientific and industrial interest, since they offer excellent advantages in creating functional materials. However, dispersion and distribution of the nanomaterials inside the polymer matrix is a key challenge to achieve high-performance functional nanocomposites. In this context, for better dispersion, biobased triethyl citrate (TEC) as a dispersing agent in a liquid-assisted extrusion process was used to prepare the nanocomposites of poly (lactic acid) (PLA) and chitin nanocrystals (ChNCs). The aim was to identify the effect of the TEC content on the dispersion of ChNCs in the PLA matrix and the manufacturing of a functional nanocomposite. The nanocomposite film's optical properties; microstructure; migration of the additive and nanocomposites' thermal, mechanical and rheological properties, all influenced by the ChNC dispersion, were studied. The microscopy study confirmed that the dispersion of the ChNCs was improved with the increasing TEC content, and the best dispersion was found in the nanocomposite prepared with 15 wt% TEC. Additionally, the nanocomposite with the highest TEC content (15 wt%) resembled the mechanical properties of commonly used polymers like polyethylene and polypropylene. The addition of ChNCs in PLA-TEC15 enhanced the melt viscosity, as well as melt strength, of the polymer and demonstrated antibacterial activity.


The development of an inline Raman spectroscopic analysis method as a quality control tool for hot melt extruded ramipril fixed-dose combination products

G P Andrews, D S Jones, Z Senta-Loys, A Almajaan, S Li, O Chevallier, C Elliot, A M Healy, J F Kelleher, A M Madi, G C Gilvary, Y Tian
PMID: 31085253   DOI: 10.1016/j.ijpharm.2019.05.029

Abstract

Currently in the pharmaceutical industry, continuous manufacturing is an area of significant interest. In particular, hot-melt extrusion (HME) offers many advantages and has been shown to significantly reduce the number of processing steps relative to a conventional product manufacturing line. To control product quality during HME without process interruption, integration of inline analytical technology is critical. Vibrational spectroscopy (Raman, NIR and FT-IR) is often employed and used for real-time measurements because of the non-destructive and rapid nature of these analytical techniques. However, the establishment of reliable Process Analytical Technology (PAT) tools for HME of thermolabile drugs is challenging. Indeed, the Raman effect is inherently weak and might be subject to interference. Moreover, during HME, heating and photodecomposition can occur and disrupt spectra acquisition. The aim of this research article was to explore the use of inline Raman spectroscopy to characterise a thermolabile drug, ramipril (RMP), during continuous HME processing. Offline measurements by HPLC, LC-MS and Raman spectroscopy were used to characterise RMP and its main degradation product, ramipril-diketopiperazine (RMP-DKP, impurity K). A set of HME experiments together with inline Raman spectroscopic analyses were performed. The feasibility of implementing inline Raman spectroscopic analysis to quantify the level of RMP and RMP-DKP in the extrudate was addressed. Two regions in the Raman spectrum were selected to differentiate RMP and RMP-DKP. When regions were combined, a principle component analysis (PCA) model defined by these two main components (PC 1 = 50.1% and PC 2 = 45%) was established. Using HPLC analyses, we were able to confirm that the PC 1 score was attributed to the level of RMP-DKP, and the PC 2 score was related to the RMP drug content. Investigation of the PCA scatterplot indicated that HME processing temperature was not the only factor causing RMP degradation. Additionally, the plasticiser content, feeding speed and screw rotating speed contributed to RMP degradation during HME processing.


Three-Dimensional Imaging with Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry

Hongxia Bai, Sitora Khodjaniyazova, Kenneth P Garrard, David C Muddiman
PMID: 32031410   DOI: 10.1021/jasms.9b00066

Abstract

Mass spectrometry imaging as a field has pushed its frontiers to three dimensions. Most three-dimensional mass spectrometry imaging (3D MSI) approaches require serial sectioning that results in a loss of biological information between analyzed slices and difficulty in reconstruction of 3D images. In this contribution, infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) was demonstrated to be applicable for 3D MSI that does not require sectioning because IR laser ablates material on a micrometer scale. A commercially available over-the-counter pharmaceutical was used as a model to demonstrate the feasibility of IR-MALDESI for 3D MSI. Depth resolution (i.e., z-resolution) as a function of laser energy levels and density of ablated material was investigated. The best achievable depth resolution from a pill was 2.3 μm at 0.3 mJ/pulse. 2D and 3D MSI were performed on the tablet to show the distribution of pill-specific molecules. A 3D MSI analysis on a region of interest of 15 × 15 voxels across 50 layers was performed. Our results demonstrate that IR-MALDESI is feasible with 3D MSI on a pill, and future work will be focused on analyses of biological tissues.


Investigation of the parameters used in fused deposition modeling of poly(lactic acid) to optimize 3D printing sessions

E Carlier, S Marquette, C Peerboom, L Denis, S Benali, J-M Raquez, K Amighi, J Goole
PMID: 31071420   DOI: 10.1016/j.ijpharm.2019.05.008

Abstract

This study assesses the feasibility of printing implantable devices using 3D printing Fused deposition modeling (FDM) technology. The influence of the deposition temperature, the deposition rate and the layer thickness on the printing process and the physical properties of the devices were evaluated. The filaments were composed of neat poly(lactic acid) (PLA) and blends of different plasticizers (polyethylene glycol 400 (PEG 400), triacetine (TA), acetyltriethyl citrate (ATEC) and triethyl citrate (TEC)) at 10% (w/w). The assessment of thermomechanical characteristics and morphology of both filaments and devices (cylinders and dog bones) were performed. The influence of each parameter was evaluated using a design of experiment (DoE) and the significance of the results was discussed. A large amount of data about the evaluation of FDM process parameters are already available in the literature. However, specific insights needed to be increased into the impact of the use of PLA and plasticized PLA raw material on the feasibility of printing devices in three dimensions. To conclude, the ductility was improved with a high layer thickness, low temperature and using ATEC. Whereas, adhesion was promoted with an increase in temperature, a lower layer thickness and adding TA.


Molecular simulations for amorphous drug formulation: Polymeric matrix properties relevant to hot-melt extrusion

Panagiotis Barmpalexis, Anna Karagianni, Kyriakos Kachrimanis
PMID: 29702231   DOI: 10.1016/j.ejps.2018.04.035

Abstract

In the present study molecular modelling was used to evaluate polymeric drug carrier matrix properties suitable for hot-melt extrusion (HME). Specifically, the effect of three commonly used plasticizers, namely, citric acid (CA), triethyl citrate (TEC) and polyethylene glycol (PEG), on Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, SOL) properties were evaluated with the aid of classical molecular dynamics (MD) and docking simulations. Differential scanning calorimetry (DSC) and ATR-FTIR spectroscopy of polymer-plasticizer mixtures were used to experimentally verify the in silico predictions. Computed Tg value by MD simulations for SOL was in reasonable agreement with the experimentally determined Tg value (72.0 vs. 69.4 °C, for MD and DSC measurement, respectively). Solubility parameter calculations with the aid of MD simulations along with calculated molecular lipophilicity potential interaction (MLPI) scores based on molecular docking, suggested component miscibility only in the case of SOL and PEG. This was verified by a positive deviation of the Tg values determined by DSC, compared to the Gordon-Taylor theoretical predictions. Additionally, the calculated MLPI scores suggested strong interactions between SOL and PEG, verified also by ATR-FTIR. Finally, MD simulations of the hydration process suggested strong hydrogen bonding between SOL - CA, and CA - water molecules.


Assessment of hot-processability and performance of ethylcellulose-based materials for injection-molded prolonged-release systems: An investigational approach

F Casati, F Briatico-Vangosa, F Baldi, A Melocchi, A Maroni, A Gazzaniga, L Zema
PMID: 29981413   DOI: 10.1016/j.ijpharm.2018.07.015

Abstract

The present work focuses on application of an investigational approach to assess the hot-processability of pharmaceutical-grade polymers with a potential for use in the manufacturing of reservoir drug delivery systems via micromolding, and the performance of resulting molded barriers. An inert thermoplastic polymer, ethylcellulose (EC), widely exploited for preparation of prolonged-release systems, was employed as a model component of the release-controlling barriers. Moldability studies were performed with plasticized EC, as such or in admixture with release modifiers, by the use of disk-shaped specimens ≥ 200 µm in thickness. The disks turned out to be a suitable tool for evaluation of the dimensional stability and diffusional barrier performance of the investigated materials after demolding. The effect of the amount of triethyl citrate, used as a plasticizer, on hot-processability of EC was assessed. The rate of a model drug diffusion across the polymeric barriers was shown to be influenced by the extent of porosity from the incorporated additives. The investigational approach proposed, of simple and rapid execution, holds potential for streamlining the development of prolonged-release systems produced by micromolding in the form of drug reservoirs, with no need for molds and molding processes to be set up on a case-by-case basis.


Efficacy and tolerability of a lotion containing triethyl citrate, ethyl linoleate, and GT peptide-10 in the adjuvant treatment of hidradenitis suppurativa: Real-life data

N Skroza, A Mambrin, E Tolino, A Marchesiello, I Proietti, N Bernardini, C Potenza
PMID: 29642279   DOI: 10.1111/dth.12599

Abstract

Hidradenitis suppurativa (HS) is a chronic disorder of terminal follicular epithelium in the apocrine gland-bearing areas. The long term therapy is based mainly on topical and/or systemic antibiotic use that could result in antibiotic resistance. The aim of our study was to present the real-life experience based on the efficacy and tolerability of a novel lotion containing triethyl-citrate, ethyl-linoleate, and g-peptide-10 in the treatment of mild to moderate HS that has already shown effectiveness in acne treatment. This was an open-label study on 30 patients of both sexes affected by HS. Patients were divided into two groups: 15 with Hurley I and 15 with Hurley II-III. The subjects were treated with the topical lotion, three-times-daily for eight weeks, with control at 4 (T
) and eight weeks (T
). Any other concomitant treatment (both topical and/or systemic) was avoided during study period. Improvement was observed in both Sartorius score grading system and inflammatory and noninflammatory lesion counts. The novel lotion has proved to be effective and well-tolerated topical agent alone or in association with other topical and/or systemic tratments in HS, without side effects.


UniORV, a New Multi-Unit Dosage Form, Improved Biopharmaceutical Properties of Tacrolimus in Rats and Humans

Wataru Hirasawa, Shunsuke Sei, Misuzu Mineda, Norimasa Endo, Yoshiharu Matahira, Keisuke Makino, Ryota Tsukada, Hideyuki Sato, Satomi Onoue
PMID: 32140879   DOI: 10.1007/s11095-020-02785-0

Abstract

The aim of the present study was to develop a new multi-unit dosage formulation, Universal ORbicular Vehicle (UniORV), to improve the biopharmaceutical properties of tacrolimus (TAC).
TAC-loaded UniORV (UO/TAC) was produced by the dripping and gelling of a solution comprising TAC, gelatin, starch syrup, and triethyl citrate at 0.5 w/w% drug loading. Its microstructure was elucidated by polarized light microscopy and the Raman mapping technique. The pharmacokinetic profiles of TAC after the oral administration of UO/TAC were evaluated in rats and healthy humans.
The dissolution behavior of UO/TAC was similar to that of commercial capsules, and the formation of nanoparticles was detected by TEM in dissolved media. In a stability study on UO/TAC, only 2.6 and 4.7% decreases in TAC concentrations were observed at 40± 2°C/75 ± 5% relative humidity for 4 months and at 50± 2°C for 2 months, respectively. A pharmacokinetic study on rats revealed a 30-fold higher AUC than that with crystalline TAC. A randomized double-blind crossover study on 8 healthy males showed that UniORV achieved a 1.4-fold increase in AUC and 34% decrease in inter-individual variation from the reference formulation.
The new dosage form UniORV is a promising approach to improve the dissolution, amorphous stability, and biopharmaceutical properties of TAC, which is a poorly water-soluble drug.


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